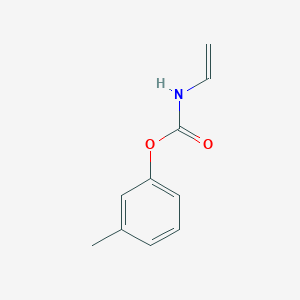
1,3,6,8-Tetraethyl-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetraethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Métodos De Preparación
The synthesis of 1,3,6,8-Tetraethyl-2,7-naphthyridine can be achieved through several methods. One common approach involves the Friedländer condensation, which is a reaction between 2-aminopyridine and a carbonyl compound under acidic or basic conditions . Another method includes the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,3,6,8-Tetraethyl-2,7-naphthyridine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1,3,6,8-Tetraethyl-2,7-naphthyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Tetraethyl-2,7-naphthyridine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, its anticancer activity is believed to be due to its ability to interfere with DNA replication and repair mechanisms .
Comparación Con Compuestos Similares
1,3,6,8-Tetraethyl-2,7-naphthyridine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 1,8-naphthyridine derivatives are known for their antibacterial properties and are used in the development of antibiotics like gemifloxacin . The unique substitution pattern in this compound gives it distinct properties that make it suitable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
88300-53-2 |
|---|---|
Fórmula molecular |
C16H22N2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1,3,6,8-tetraethyl-2,7-naphthyridine |
InChI |
InChI=1S/C16H22N2/c1-5-12-9-11-10-13(6-2)18-15(8-4)16(11)14(7-3)17-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ZHHGXAPRFCDZGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC(=NC(=C2C(=N1)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
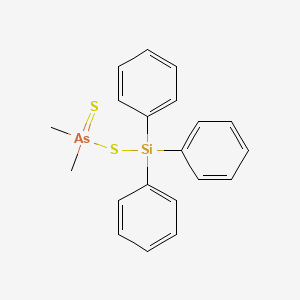
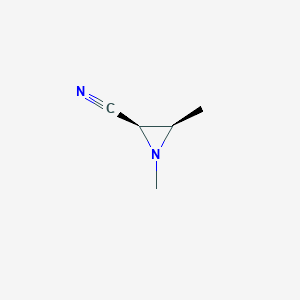
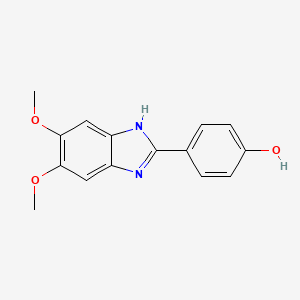
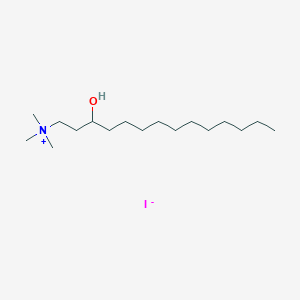
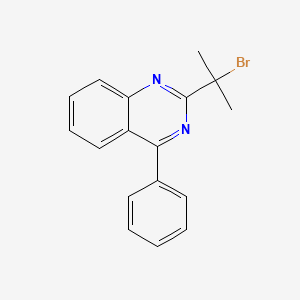
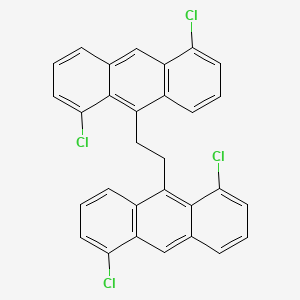
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)
